molecular formula C16H13FN2O B14391425 2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile CAS No. 89638-27-7

2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile

Cat. No.: B14391425
CAS No.: 89638-27-7
M. Wt: 268.28 g/mol
InChI Key: VMAXTAJJOYCHRG-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile is an organic compound that features a complex aromatic structure This compound is notable for its unique combination of functional groups, including an amino group, a fluorobenzoyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Acylation: Introduction of the fluorobenzoyl group through an acylation reaction.

    Cyclization: Formation of the benzonitrile moiety through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The fluorobenzoyl group can be reduced to form fluorobenzyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, fluorobenzyl derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chlorobenzoyl)-5,6-dimethylbenzonitrile
  • 2-Amino-3-(2-bromobenzoyl)-5,6-dimethylbenzonitrile
  • 2-Amino-3-(2-methylbenzoyl)-5,6-dimethylbenzonitrile

Uniqueness

2-Amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile is unique due to the presence of the fluorine atom in the benzoyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its chloro, bromo, and methyl analogs.

Properties

CAS No.

89638-27-7

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

2-amino-3-(2-fluorobenzoyl)-5,6-dimethylbenzonitrile

InChI

InChI=1S/C16H13FN2O/c1-9-7-12(15(19)13(8-18)10(9)2)16(20)11-5-3-4-6-14(11)17/h3-7H,19H2,1-2H3

InChI Key

VMAXTAJJOYCHRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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